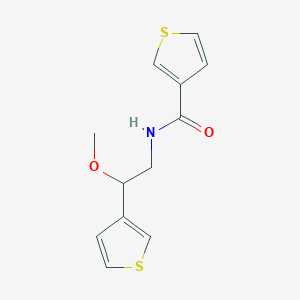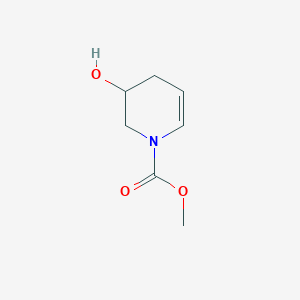![molecular formula C21H19N5O3 B2516758 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 1788948-82-2](/img/structure/B2516758.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a complex organic compound with potential applications in medicinal and biochemical research. This compound belongs to a class of chemicals known for their biological activity, making them of significant interest in the development of pharmaceuticals and therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide involves a multi-step organic synthesis process. The initial step typically includes the formation of the pyrimidinone ring, followed by the introduction of the imidazo[1,2-a]pyridine moiety through a coupling reaction. The final step involves the attachment of the propanamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process must be optimized to maximize efficiency and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Purification of the final product is achieved through crystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups, which may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the compound, potentially altering its pharmacokinetic properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the compound, facilitating the creation of analogs with diverse properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation agents such as chlorine (Cl2) and bromine (Br2) are often employed.
Major Products: The major products formed depend on the specific reactions and conditions used, but they typically include various derivatives of the original compound with altered functional groups, which can be analyzed for their biological activities.
科学的研究の応用
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, studying reaction mechanisms.
Biology: Investigated for its potential to inhibit specific enzymes or receptors, modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, due to its ability to interact with cellular targets.
Industry: Utilized in the development of novel materials and chemical processes, owing to its unique chemical structure.
作用機序
The compound exerts its effects by interacting with specific molecular targets within the cell. These targets often include enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways. The pyrimidinone and imidazo[1,2-a]pyridine moieties are particularly crucial in binding to these targets, allowing the compound to alter their activity and influence cellular processes.
類似化合物との比較
When compared to other compounds with similar structures, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct biological activities. Similar compounds include:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
8-methylimidazo[1,2-a]pyridine-2-carboxamide
These related compounds share some structural features but differ in their specific substitutions and biological effects, highlighting the importance of this compound in scientific research.
So, what do you think?
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-5-4-10-26-13-17(23-20(14)26)15-6-2-3-7-16(15)22-18(27)8-11-25-12-9-19(28)24-21(25)29/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,27)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCBNVZHJTTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2516675.png)

![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)




![2-[5-(aminomethyl)-1h-1,2,4-triazol-3-yl]propan-2-ol hydrochloride](/img/structure/B2516684.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)


![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)


